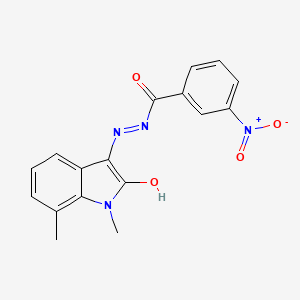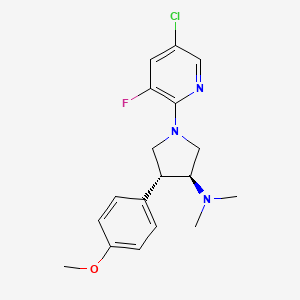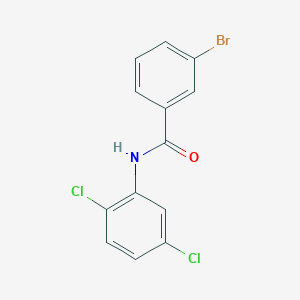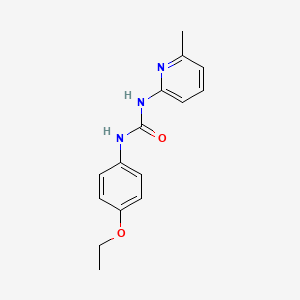
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as DIBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities.
Wirkmechanismus
The mechanism of action of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth, proliferation, and survival. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide inhibits this pathway by targeting the Akt kinase, which is upstream of mTOR. This leads to the inhibition of mTOR and subsequent inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to exhibit anti-inflammatory and antioxidant effects. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments is its high potency and selectivity towards cancer cells. However, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Synthesemethoden
The synthesis of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide involves the reaction between 1,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-2,5-dione and 3-nitrobenzohydrazide in the presence of a catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been extensively studied for its potential as an anticancer agent. Studies have shown that N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-5-3-8-13-14(17(23)20(2)15(10)13)18-19-16(22)11-6-4-7-12(9-11)21(24)25/h3-9,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVKPYDZJFIGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-1,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)


![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)
